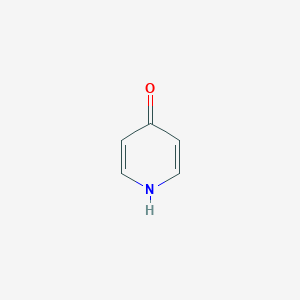

4-Hydroxypyridin

Übersicht

Beschreibung

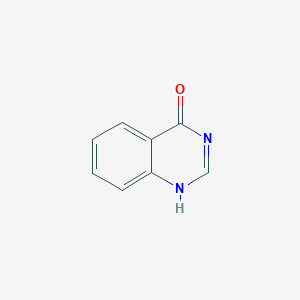

4-Hydroxypyridine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form coordination polymers with metal salts, such as zinc and lanthanides, under hydrothermal conditions, leading to structures with different dimensionalities and coordination modes . The compound also exhibits tautomeric equilibrium with its ketonic forms in the gas phase, which has been studied using millimeterwave spectroscopy . Moreover, 4-hydroxypyridine derivatives have been investigated for their potential as photosensitizers, which could contribute to solar radiation damage . The electronic structure and reactivity of 4-hydroxypyridine have been analyzed to predict the direction of aromatic substitution reactions .

Synthesis Analysis

The synthesis of metal-organic frameworks based on 4-hydroxypyridine derivatives has been achieved through self-assembly processes under hydrothermal conditions. These processes involve the reaction of 4-hydroxypyridine-2,6-dicarboxylic acid with metal salts or oxides, resulting in coordination polymers with varying structures and metal-to-ligand ratios . The synthesis of ionic liquid crystals derived from 4-hydroxypyridine has been reported, where monoalkylation followed by further alkylation or simple protonation leads to the formation of these compounds with mesophase properties .

Molecular Structure Analysis

The molecular structure of 4-hydroxypyridine-based compounds has been characterized using various techniques, including X-ray crystallography and spectroscopy. Coordination polymers exhibit different structural motifs, such as 2D grids and 3D frameworks, depending on the metal ions and reaction conditions . The crystal structures of ionic liquid crystals derived from 4-hydroxypyridine have also been determined, revealing the influence of anions on the structure and stability of the mesophase .

Chemical Reactions Analysis

4-Hydroxypyridine undergoes aromatic nucleophilic substitution reactions with aromatic substrates that contain a leaving group, producing N-aryl-4(1H)-pyridones. This reaction is efficient and has been studied for its mechanistic aspects . Additionally, 4-hydroxypyridine acts as a bidentate chelating ligand in the synthesis of cyclopalladated complexes, which have shown promising anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypyridine and its derivatives have been extensively studied. The tautomeric equilibrium and internal rotation of the hydroxyl group in 4-hydroxypyridine have been investigated, providing insights into its stability and conformational preferences . The mesophase properties of ionic liquid crystals derived from 4-hydroxypyridine have been examined, demonstrating the role of anions in mesophase stability . The photoluminescent properties of lanthanide coordination polymers built from 4-hydroxypyridine have also been explored, showing potential for applications in luminescent materials .

Wissenschaftliche Forschungsanwendungen

Mikrobieller Abbau

4-Hydroxypyridin: dient bestimmten Mikroorganismen, wie z. B. Arthrobacter sp. IN13, als Kohlenstoff- und Energiequelle. Dieses Bakterium kann this compound durch eine Reihe enzymatischer Reaktionen metabolisieren, was zum Abbau der Verbindung in einfachere Formen führt, die von der Zelle genutzt werden können . Dieser Prozess ist wichtig für das Verständnis der Biodegradierungswege von N-heterocyclischen Verbindungen in der Umwelt.

Bioremediation

Aufgrund seiner Fähigkeit, von bestimmten Bakterien metabolisiert zu werden, hat this compound potenzielle Anwendungen in der Bioremediation. Es kann verwendet werden, um Umgebungen zu entgiften, die mit ähnlichen heterocyclischen Verbindungen kontaminiert sind, die häufige Schadstoffe in Industrieabfällen sind .

Organische Synthese

This compound ist ein wichtiges Zwischenprodukt in der organischen Synthese. Es kann verwendet werden, um verschiedene Pharmazeutika, Agrochemikalien und Farbstoffe zu synthetisieren, was seine Vielseitigkeit in chemischen Produktionsprozessen unterstreicht .

Pharmazeutische Forschung

In der pharmazeutischen Forschung werden this compound-Derivate auf ihre potenziellen therapeutischen Wirkungen untersucht. So wurden beispielsweise Verbindungen mit dem this compound-Molekülteil auf ihre Antitumoraktivitäten untersucht, was darauf hindeutet, dass diese Verbindung eine Rolle bei der Entwicklung neuer Krebsmedikamente spielen könnte .

Enzymstudien

Der Abbau von this compound durch Mikroorganismen beinhaltet spezifische Enzyme, die untersucht werden können, um ihre Struktur und Funktion zu verstehen. Dieses Wissen kann verwendet werden, um Enzyme für industrielle Anwendungen zu entwickeln, wie z. B. in der Synthese von Chemikalien oder in Bioremediationsbemühungen .

Wirkmechanismus

Target of Action

4-Hydroxypyridine, also known as 4-Pyridinol or 4-Pyridone, is a compound that has been studied for its potential applications in various biochemical processes It has been used in the synthesis of various compounds and as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .

Mode of Action

This negative charge is well stabilized as it undergoes extensive resonance, which includes oxygen as well . This property contributes to its acidity and influences its interactions with other molecules.

Biochemical Pathways

In the biochemical degradation pathway of 4-Hydroxypyridine, the initial hydroxylation of 4-Hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .

Pharmacokinetics

Its properties such as boiling point (230-235 °c/12 mmhg) and melting point (150-151 °c) have been reported .

Result of Action

The result of the action of 4-Hydroxypyridine is largely dependent on the context in which it is used. For instance, in the context of its degradation pathway, the action of 4-Hydroxypyridine leads to the formation of 3-formylpyruvate . In other contexts, such as in the synthesis of various compounds, the result of its action would be the formation of the desired end product .

Action Environment

The action, efficacy, and stability of 4-Hydroxypyridine can be influenced by various environmental factors. For instance, in the context of its use as a model compound to study the natural photodegradation of representative aquatic environmental contaminants, factors such as light exposure and water conditions could potentially influence its action . .

Safety and Hazards

4-Hydroxypyridine is considered hazardous. It may cause respiratory irritation, serious eye damage, skin irritation, and it is harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Research on 4-Hydroxypyridine is ongoing, with recent studies focusing on its applications in medicinal chemistry . Its physicochemical properties can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .

Biochemische Analyse

Cellular Effects

The effects of 4-Hydroxypyridine on various types of cells and cellular processes are significant. For instance, it has been found to have antiproliferative activity against human tumor cell lines such as MGC-803, PC-3, A549, H1975 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-Hydroxypyridine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The initial hydroxylation of 4-Hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), leading to the formation of 3,4-dihydroxypyridine .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Hydroxypyridine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4-Hydroxypyridine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3454-03-3 (nitrate), 626-64-2 (Parent) | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052310 | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

626-64-2, 108-96-3, 3454-03-3 | |

| Record name | 4-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

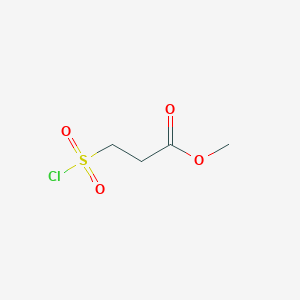

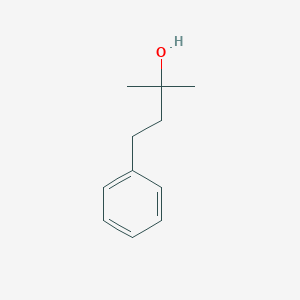

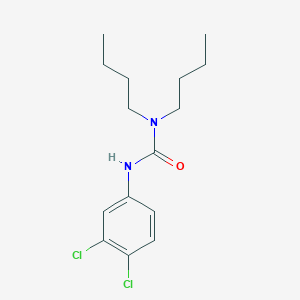

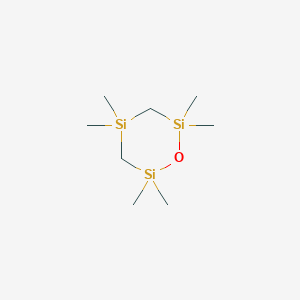

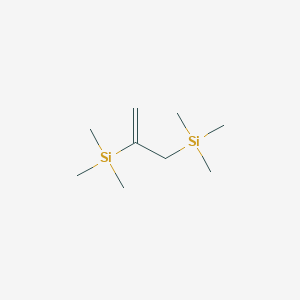

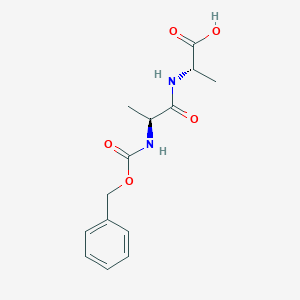

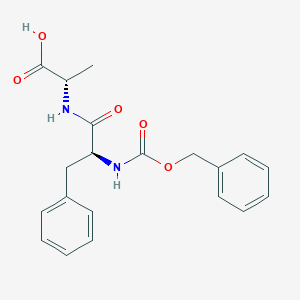

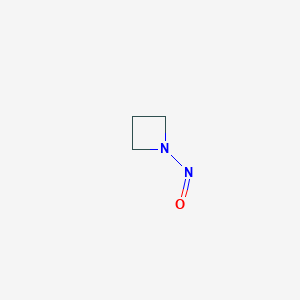

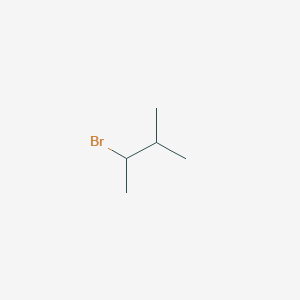

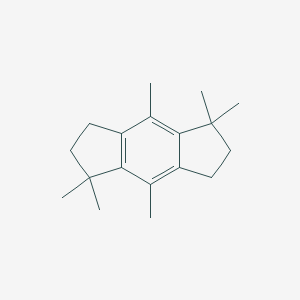

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

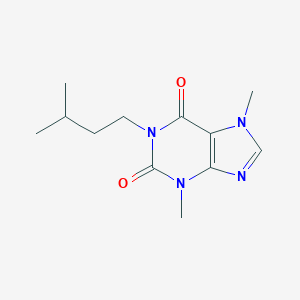

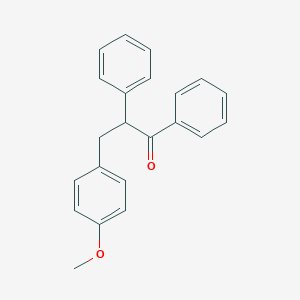

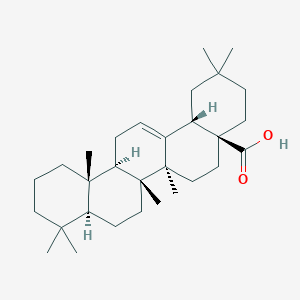

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.